Lipophilicity Comparison: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole vs. 4-(Trifluoromethyl)thiazole
The addition of a methyl group at the 2-position increases calculated LogP by approximately 0.31 units compared to the non-methylated analog 4-(trifluoromethyl)thiazole (LogP 2.47 vs. 2.16), indicating enhanced lipophilicity . The polar surface area remains identical at 41.13 Ų for both compounds, meaning the increased LogP is not accompanied by a change in hydrogen-bonding capacity . This lipophilicity difference is consistent with broader SAR findings in thiazole-based DNA gyrase inhibitors, where trifluoromethyl-substituted compounds demonstrated superior bacterial cell wall penetration compared to chloro-substituted analogs, with the increased hydrophobicity of the thiazole substituent directly contributing to greater antibacterial efficacy (MIC values of 6.25-12.5 µg/mL for trifluoromethyl-containing derivatives) [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.47 |
| Comparator Or Baseline | 4-(Trifluoromethyl)thiazole: LogP = 2.16 |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | Calculated LogP values from ChemSrc database; PSA identical at 41.13 Ų for both compounds |
Why This Matters
Higher LogP with unchanged PSA predicts improved membrane permeability without sacrificing aqueous solubility, a critical factor for designing cell-permeable probes or optimizing lead compounds in medicinal chemistry programs.
- [1] A. Kumar et al. Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. Journal of the Iranian Chemical Society, 2024, 21, 1531-1545. View Source
